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Compound of Interest

Compound Name: 4-Bromo-2-chlorobenzoic acid

Cat. No.: B134395

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 4-Bromo-2-
chlorobenzoic acid (CAS No: 59748-90-2), a compound of interest in synthetic chemistry and
drug development. The document outlines expected spectral characteristics based on its
structure and provides standardized protocols for data acquisition using Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Compound Profile

e |IUPAC Name: 4-bromo-2-chlorobenzoic acid[1]
e Molecular Formula: C7H4BrClO2[1]

e Molecular Weight: 235.46 g/mol [1]

e Structure:
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Spectral Data Summary

The following tables summarize the expected and reported spectral data for 4-Bromo-2-
chlorobenzoic acid. While direct experimental values for NMR and IR were not available in
the cited resources, the tables provide predicted values based on the analysis of its functional
groups and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Spectral Data (Solvent: DMSO-ds, Reference: TMS)

Chemical Shift ()

Multiplicity Integration Assignment

pPpm

) Carboxylic Acid (-
~13.0-13.5 Singlet, broad 1H

COOH)

~7.9-8.1 Doublet 1H Aromatic H (H-6)
~7.7-7.9 Doublet of Doublets 1H Aromatic H (H-5)
~7.6-7.8 Doublet 1H Aromatic H (H-3)

Table 2: Predicted 13C NMR Spectral Data (Solvent: DMSO-ds, Reference: TMS)
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Chemical Shift (6) ppm

Assignment

~165-168 Carboxylic Acid Carbon (-COOH)
~135-140 Aromatic C (C-Cl)

~132-135 Aromatic C (C-H)

~130-133 Aromatic C (C-H)

~128-131 Aromatic C (C-COOH)

~125-128 Aromatic C (C-Br)

~120-123 Aromatic C (C-H)

Note: The exact chemical shifts can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands (Sample Preparation: KBr Pellet or ATR)

Wavenumber . . . .
Intensity Vibration Type Functional Group
(cm™)
2500-3300 Broad, Strong O-H Stretch Carboxylic Acid
Carboxylic Acid
1680-1710 Strong C=0 Stretch )
(Aromatic)
~3100 Medium C-H Stretch Aromatic
1550-1600 Medium-Strong C=C Stretch Aromatic Ring
1200-1300 Strong C-O Stretch Carboxylic Acid
1000-1100 Medium-Strong C-CI Stretch Aryl Chloride
500-600 Medium-Strong C-Br Stretch Aryl Bromide
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule, confirming its molecular weight and aspects of its structure. The spectrum is
complicated by the presence of two halogen isotopes: 3>CI/3’Cl (approx. 3:1 ratio) and 7°Br/81Br
(approx. 1:1 ratio). This results in a characteristic isotopic cluster for the molecular ion and any

fragments containing both halogens.

Table 4: Key Mass Spectrometry Fragments (Electron lonization)

m/z (mass/charge) Proposed Fragment Interpretation
234/236/238 [C7H4BrCIlOz]* Molecular lon (M*) cluster
Loss of hydroxyl radical (*OH)
217/219/221 [C7H3BrCIO)*
from M+
Loss of carboxyl group
189/191/193 [CeHsBrCIl*

(*COOH) from M*

Experimental Protocols & Workflows

The following sections detail standardized methodologies for acquiring the spectral data.

General Workflow for Spectroscopic Analysis

The logical flow for analyzing a solid organic sample like 4-Bromo-2-chlorobenzoic acid
involves sample preparation followed by sequential or parallel spectroscopic measurements.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Weigh Solid Sample

Dissolve in Appropriate Prepare KBr Pellet or
Deuterated Solvent (NMR) Thin Film (IR)

Prepare Dilute Solution
or Direct Insertion (MS)

Data Acquisition

1H & 13C NMR Spectroscopy FTIR Spectroscopy

Mass Spectrometry (EI)

Data Analysis

Y

Process & Interpret Spectra

.

Correlate Data from
All Techniques

.

Structure Verification/
Elucidation

Click to download full resolution via product page

Caption: Workflow from sample preparation to structural analysis.

NMR Spectroscopy Protocol

e Sample Preparation:
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o Weigh approximately 20-30 mg of 4-Bromo-2-chlorobenzoic acid for 3C NMR (a *H
NMR can be run on the same sample). For *H NMR only, 5-10 mg is sufficient.

o Transfer the solid to a clean, dry vial.

o Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCIs).
Ensure the compound is fully dissolved.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube.

o Cap the NMR tube securely.

e Instrument Setup & Acquisition:
o Insert the sample into the NMR spectrometer.
o Tune and shim the instrument to optimize magnetic field homogeneity.
o Acquire a *H spectrum using a standard single-pulse experiment.

o Acquire a broadband proton-decoupled 3C spectrum. A sufficient number of scans should
be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary
carbons.

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Calibrate the chemical shift scale using the residual solvent peak as a secondary
reference.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

e Sample Preparation:

o Place approximately 1-2 mg of 4-Bromo-2-chlorobenzoic acid and ~100 mg of dry,
spectroscopic grade Potassium Bromide (KBr) into an agate mortar.
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o Gently grind the two solids together with a pestle until a fine, homogeneous powder is
obtained.

o Transfer a small amount of the powder into a pellet press.

o Apply pressure using a hydraulic press (as per manufacturer's instructions) to form a thin,
transparent or translucent KBr pellet.

e Instrument Setup & Acquisition:

[e]

Place the pellet into the sample holder in the IR spectrometer's sample compartment.

o

Acquire a background spectrum of the empty sample compartment.

[¢]

Acquire the sample spectrum over the desired range (typically 4000-400 cm™1).

o

The resulting spectrum should be plotted as transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry Protocol (Electron lonization - El)

e Sample Introduction:

o Introduce a small quantity of the solid sample into the instrument, typically via a direct
insertion probe.

o The probe is heated in the high-vacuum source of the mass spectrometer, causing the
sample to vaporize.

« lonization and Analysis:

o The gaseous molecules are bombarded by a high-energy beam of electrons (typically 70
eV), causing ionization and fragmentation.

o The resulting positive ions (the molecular ion and various fragment ions) are accelerated
by an electric field.
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o The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer
(e.g., a quadrupole or magnetic sector).

o A detector measures the abundance of each ion.
o Data Interpretation:

o The mass spectrum is plotted as relative intensity versus m/z.

o ldentify the molecular ion peak (M*) and analyze its isotopic cluster to confirm the
presence of bromine and chlorine.

o Analyze the major fragment ions to deduce the structure and fragmentation pathways. The
difference in mass between the molecular ion and fragment ions corresponds to the loss of
neutral fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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